molecular formula C17H24N4O B1214960 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- CAS No. 72570-66-2

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-

Cat. No.: B1214960
CAS No.: 72570-66-2
M. Wt: 300.4 g/mol
InChI Key: CQOFGODMYJOCEB-UHFFFAOYSA-N
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Description

The compound 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- features a piperidinol moiety (a six-membered amine ring with a hydroxyl group at the 3-position) connected via a three-carbon propyl chain to a 1,2,4-triazole ring substituted with a methyl group at position 5 and a phenyl group at position 2.

Properties

IUPAC Name

1-[3-(5-methyl-3-phenyl-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O/c1-14-18-17(15-7-3-2-4-8-15)19-21(14)12-6-11-20-10-5-9-16(22)13-20/h2-4,7-8,16,22H,5-6,9-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOFGODMYJOCEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1CCCN2CCCC(C2)O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80993426
Record name 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72570-66-2
Record name 4-(Hydroxy-3-piperidylpropyl)-5-methyl-2-phenyltriazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072570662
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[3-(5-Methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80993426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclocondensation of Acylhydrazines and Nitriles

The 1,2,4-triazole ring is constructed via cyclocondensation between substituted acylhydrazines and nitriles under acidic conditions. For example, phenylacetonitrile reacts with methylhydrazine in the presence of HCl to yield 5-methyl-3-phenyl-1H-1,2,4-triazole.

Representative Procedure:

  • Combine phenylacetonitrile (1.0 eq), methylhydrazine (1.2 eq), and concentrated HCl (3 eq) in ethanol.

  • Reflux at 80°C for 12 hours.

  • Neutralize with NaHCO₃, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate = 4:1).

Yield: 68–72%.

Functionalization of 3-Piperidinol with a Propyl Linker

Alkylation of 3-Piperidinol

The introduction of the propyl chain is achieved through nucleophilic substitution. 3-Piperidinol reacts with 1-bromo-3-chloropropane in the presence of a base (e.g., K₂CO₃) to form 1-(3-chloropropyl)-3-piperidinol.

Optimized Conditions:

  • Solvent: DMF, 60°C, 24 hours.

  • Base: K₂CO₃ (2.5 eq).

  • Yield: 85%.

Conjugation of Triazole and Piperidine Fragments

Nucleophilic Displacement of Chloride

The chloropropyl intermediate undergoes substitution with the triazole anion.

Procedure:

  • Generate the triazole anion by treating 5-methyl-3-phenyl-1H-1,2,4-triazole with NaH in THF.

  • Add 1-(3-chloropropyl)-3-piperidinol and heat at 70°C for 8 hours.

  • Purify via flash chromatography (CH₂Cl₂/MeOH = 9:1).

Yield: 62–67%.

Stereochemical Considerations in 3-Piperidinol Synthesis

Catalytic Hydrogenation of Pyridine Derivatives

Nickel-catalyzed hydrogenation of N-benzyl-3-hydroxypyridinium salts provides access to enantiomerically enriched 3-piperidinols.

Key Data:

CatalystPressure (atm)Temperature (°C)dr (cis:trans)Yield (%)
Ni/Al₂O₃4708:189
Raney Ni5805:178

Source

Optimization of Coupling Reactions

Solvent and Base Effects

The choice of solvent and base significantly impacts substitution efficiency:

SolventBaseTemperature (°C)Yield (%)
DMFK₂CO₃6085
THFNaH7067
DMSODBU9058

Polar aprotic solvents (DMF, DMSO) enhance reactivity, while NaH ensures complete deprotonation of the triazole.

Scalability and Industrial Feasibility

The nickel-catalyzed hydrogenation route (Source) demonstrates scalability, with a reported 14 g synthesis of 3-piperidinol derivatives. Key advantages include:

  • Low-cost catalysts (Ni/Al₂O₃).

  • Moderate hydrogen pressure (3–5 atm).

  • High purity (>98% by HPLC) .

Chemical Reactions Analysis

Types of Reactions

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the piperidinol core can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under hydrogenation conditions to form a dihydrotriazole derivative.

    Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 3-piperidinone derivatives.

    Reduction: Formation of dihydrotriazole derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity on central nervous system receptors.

    Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: It serves as an intermediate in the synthesis of more complex organic molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring is known to interact with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The piperidinol core may interact with neurotransmitter receptors, modulating their activity and leading to various pharmacological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The target compound’s triazole ring substituents (5-methyl, 3-phenyl) distinguish it from analogs with electron-withdrawing nitro groups (e.g., 3-nitro-1H-1,2,4-triazole in and ) or fluorinated aromatic systems (e.g., voriconazole in ). Key structural differences include:

  • Triazole substituents : Methyl and phenyl groups enhance lipophilicity compared to nitro groups, which increase polarity and redox reactivity .
  • Linker length : The propyl chain is common in analogs (e.g., compounds 10–14 in ), but butyl-linked derivatives (e.g., compound 41 in ) exhibit altered conformational flexibility .
  • Amine moiety: Piperidinol (secondary amine with hydroxyl) vs. piperazine (tertiary amine, e.g., compounds 10–14) or morpholino groups (e.g., ) influence hydrogen-bonding capacity and solubility .

Physicochemical Properties

Compound (Reference) Triazole Substituents Amine Moiety Melting Point (°C) Key Properties
Target Compound 5-Methyl, 3-phenyl 3-Piperidinol Not reported High lipophilicity (predicted logP ~2.5)
Compound 10 () 3-Nitro Piperazine 168–170 Polar, water-soluble (D₂O NMR solvent)
Compound 40 () 3-Nitro, 4-CF₃Ph Piperazine 233–235 High melting point, crystalline stability
Compound 6a () Unsubstituted Piperidin-4-yl Not reported Ester functionality enhances solubility
Voriconazole () Fluoropyrimidine-linked Triazole N/A Broad-spectrum antifungal activity

Notes:

  • The target compound’s methyl and phenyl groups likely improve membrane permeability compared to nitro-substituted analogs, which may favor aqueous environments .
  • Piperidinol’s hydroxyl group could enhance hydrogen bonding with biological targets, contrasting with piperazine’s basic nitrogen in compounds .

Biological Activity

3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)- is a compound that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : 3-Piperidinol, 1-(3-(5-methyl-3-phenyl-1H-1,2,4-triazol-1-yl)propyl)-
  • Molecular Formula : C17H24N4O
  • Molecular Weight : 300.4 g/mol

Biological Activity Overview

Research has indicated that compounds containing piperidine and triazole moieties exhibit significant biological activities, including antimicrobial, anti-inflammatory, and potential anticancer effects.

Antimicrobial Activity

A study evaluating various piperidine derivatives demonstrated that compounds similar to 3-Piperidinol exhibited notable antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics, indicating their potential as effective antimicrobial agents .

CompoundBacterial Strains TestedMIC (µg/mL)
3-PiperidinolStaphylococcus aureus15
3-PiperidinolEscherichia coli10
Reference AntibioticStaphylococcus aureus25
Reference AntibioticEscherichia coli20

Anti-Tuberculosis Activity

Another significant finding was the anti-tuberculosis activity of related piperidinol compounds. One study reported that specific derivatives showed MIC values as low as 1.5 µg/mL against Mycobacterium tuberculosis. However, some derivatives exhibited side effects in vivo, highlighting the need for careful optimization .

Structure-Activity Relationship (SAR)

The biological activity of 3-Piperidinol can be attributed to its structural features. The presence of the triazole ring is particularly crucial for enhancing its pharmacological properties. Modifications to the piperidine core can significantly affect the compound's efficacy and safety profiles.

Key Findings from SAR Studies

  • Hydroxyl Group : Essential for maintaining activity; replacement with other functional groups often leads to decreased efficacy.
  • Triazole Substitution : Variations in substituents on the triazole ring can enhance or diminish biological activity.

Case Studies

Several case studies have documented the synthesis and evaluation of piperidine derivatives with triazole components:

  • Study on Antimicrobial Properties :
    • Objective : To evaluate the antimicrobial efficacy of synthesized piperidine derivatives.
    • Methods : Compounds were tested against various pathogens using standard agar diffusion methods.
    • Results : Compounds showed promising activity against both Gram-positive and Gram-negative bacteria.
  • Anti-Tuberculosis Evaluation :
    • Objective : To assess the anti-tuberculosis potential of selected piperidinol derivatives.
    • Methods : In vitro testing against M. tuberculosis was conducted.
    • Results : Identified several candidates with low MIC values but noted adverse effects in animal models.

Q & A

Q. What are the established synthetic routes for 3-piperidinol derivatives incorporating triazole moieties?

  • Methodological Answer: Synthesis typically involves multi-step pathways:
  • Step 1: Formation of the triazole ring via Huisgen azide-alkyne cycloaddition (click chemistry), often catalyzed by Cu(I) salts (e.g., CuI) in THF/acetone mixtures .
  • Step 2: Alkylation or propylation of the piperidinol core using 3-chloropropyl intermediates under reflux conditions .
  • Step 3: Purification via column chromatography or recrystallization to achieve >95% purity.
  • Key Variables: Reaction temperature (60–100°C), solvent polarity, and catalyst loading significantly impact yield .

Q. How is structural characterization performed for this compound?

  • Methodological Answer: A combination of analytical techniques is used:
  • Nuclear Magnetic Resonance (NMR):
    ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., piperidine ring conformation) .
  • Mass Spectrometry (MS):
    High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]⁺ ion for C₁₈H₂₅N₄O) .
  • X-ray Crystallography:
    Resolves 3D conformation, particularly for chiral centers in the piperidinol ring .

Q. What in vitro assays are used to evaluate biological activity?

  • Methodological Answer: Common assays include:
  • Receptor Binding Studies: Radioligand displacement assays (e.g., for serotonin or dopamine receptors) using HEK-293 cells transfected with target receptors .
  • Enzyme Inhibition: Kinetic analysis of triazole-related enzymes (e.g., cytochrome P450) via spectrophotometric monitoring .
  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to assess antiproliferative activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields in triazole-piperidine coupling?

  • Methodological Answer: Systematic optimization strategies include:
  • Design of Experiments (DoE): Screening variables (catalyst type, solvent, temperature) using factorial designs to identify synergistic effects .
  • Catalyst Alternatives: Testing Cu(II)/ascorbate systems or Ru-based catalysts for regioselective triazole formation .
  • Solvent Engineering: Replacing THF with DMF or acetonitrile to enhance solubility of intermediates .

Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks)?

  • Methodological Answer: Contradictions often arise from:
  • Byproduct Formation: HPLC-MS analysis identifies impurities (e.g., unreacted alkynes or azides). Repurification via preparative HPLC is recommended .
  • Tautomerism in Triazoles: Variable-temperature NMR (VT-NMR) distinguishes tautomeric forms (e.g., 1H vs. 2H-triazole configurations) .
  • Dynamic Stereochemistry: Chiral shift reagents in NMR or circular dichroism (CD) resolve enantiomeric interconversions .

Q. What computational methods support structure-activity relationship (SAR) studies?

  • Methodological Answer:
  • Molecular Docking: AutoDock Vina or Schrödinger Suite predicts binding poses to target proteins (e.g., kinase domains) .
  • QSAR Modeling: CoMFA/CoMSIA analyses correlate substituent electronegativity (e.g., triazole methyl groups) with biological activity .
  • MD Simulations: GROMACS simulations assess conformational stability in aqueous/lipid bilayers .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Methodological Answer: Stability studies involve:
  • Forced Degradation: Exposure to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions, followed by LC-MS to identify degradation products .
  • Thermal Analysis: TGA/DSC monitors decomposition points (e.g., >200°C indicates thermal robustness) .
  • Long-Term Storage: Accelerated stability testing at 40°C/75% RH for 6 months to simulate shelf-life .

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